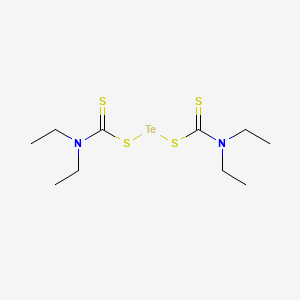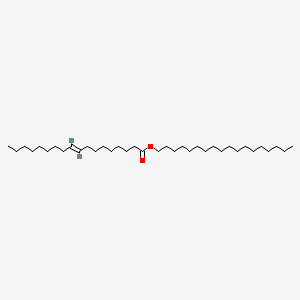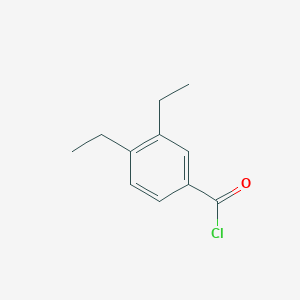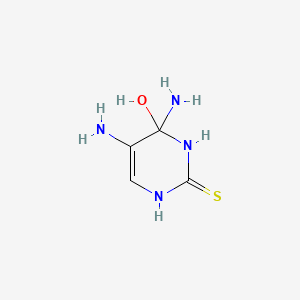
bis-(Diethyldithiocarbamato-S,S')tellurium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(Diethyldithiocarbamato-S,S’)tellurium: is an organotellurium compound with the molecular formula C10H24N2S4Te It is a coordination complex where tellurium is bonded to two diethyldithiocarbamate ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Diethyldithiocarbamato-S,S’)tellurium typically involves the reaction of tellurium tetrachloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows:
TeCl4+2NaS2CN(C2H5)2→Te(S2CN(C2H5)2)2+4NaCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for bis-(Diethyldithiocarbamato-S,S’)tellurium are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Bis-(Diethyldithiocarbamato-S,S’)tellurium can undergo oxidation reactions, where the tellurium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to lower oxidation states of tellurium using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the diethyldithiocarbamate ligands are replaced by other ligands. This can be achieved using various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Nucleophiles such as phosphines, amines; reactions are conducted in solvents like dichloromethane or tetrahydrofuran.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New tellurium complexes with different ligands.
科学的研究の応用
Chemistry: Bis-(Diethyldithiocarbamato-S,S’)tellurium is used as a precursor for the synthesis of other tellurium-containing compounds. It is also employed in the study of coordination chemistry and the development of new ligands.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties make it a candidate for studying biological interactions and mechanisms.
Industry: In the industrial sector, bis-(Diethyldithiocarbamato-S,S’)tellurium is used in the production of semiconductors and other electronic materials. It is also utilized in the synthesis of catalysts and other functional materials.
作用機序
The mechanism by which bis-(Diethyldithiocarbamato-S,S’)tellurium exerts its effects involves coordination to various molecular targets. The tellurium center can interact with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
類似化合物との比較
Bis-(Diethyldithiocarbamato)zinc: Similar coordination complex with zinc instead of tellurium.
Bis-(Diethyldithiocarbamato)copper: Copper analog with similar ligand structure.
Bis-(Diethyldithiocarbamato)nickel: Nickel complex with diethyldithiocarbamate ligands.
Uniqueness: Bis-(Diethyldithiocarbamato-S,S’)tellurium is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its zinc, copper, and nickel counterparts
特性
CAS番号 |
15080-52-1 |
|---|---|
分子式 |
C10H20N2S4Te |
分子量 |
424.1 g/mol |
IUPAC名 |
diethylcarbamothioylsulfanyltellanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4Te/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
InChIキー |
NMNOWQICZVBOIQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)S[Te]SC(=S)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)


![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)


